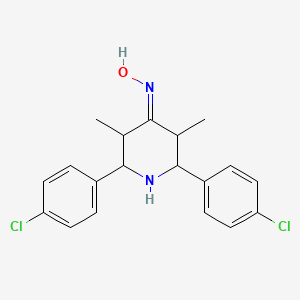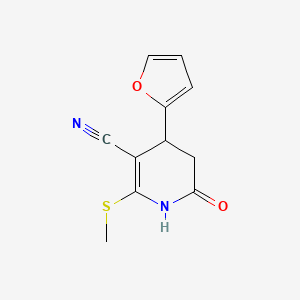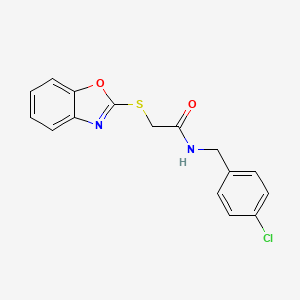![molecular formula C10H7N5O4S B4938290 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone]](/img/structure/B4938290.png)
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone], also known as TNPH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TNPH is a yellow crystalline powder that is synthesized through a multistep process.
科学的研究の応用
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has been studied extensively for its potential applications in various scientific fields. It has been shown to exhibit antioxidant, antitumor, and antimicrobial properties. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has been used in the development of new drugs for the treatment of cancer, bacterial infections, and oxidative stress-related diseases.
作用機序
The mechanism of action of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has been shown to exhibit antioxidant properties, which may help to protect cells from oxidative stress-related damage.
実験室実験の利点と制限
One advantage of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] is its relatively simple synthesis process, which makes it accessible for laboratory experiments. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has also been shown to exhibit a range of biological activities, which makes it a promising compound for further research. However, one limitation of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone]. One direction is the development of new drugs for the treatment of cancer and bacterial infections. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has been shown to exhibit promising activity against these diseases, and further research may lead to the development of new treatments. Another direction is the investigation of 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone]'s effects on the immune system. 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] has been shown to inhibit the NF-κB signaling pathway, which may have implications for the treatment of inflammatory diseases. Overall, 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] is a promising compound for further research in various scientific fields.
合成法
2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone] is synthesized through a multistep process that involves the reaction of 2-thiobarbituric acid with 4-nitrophenylhydrazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-nitrophenyl)hydrazone]. The synthesis process is relatively simple and can be performed in a laboratory setting.
特性
IUPAC Name |
6-hydroxy-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4S/c16-8-7(9(17)12-10(20)11-8)14-13-5-1-3-6(4-2-5)15(18)19/h1-4H,(H3,11,12,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFLIZZADRWTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=S)NC2=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-bromophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4938217.png)

![2-[(2-chlorophenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B4938227.png)
![N-[(1-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4938253.png)
![1-ethyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4938268.png)

![(2S)-2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-4-(methylthio)-1-butanol](/img/structure/B4938277.png)
![(3aS*,6aR*)-5-[(5-methyl-2-furyl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4938283.png)
![3'-{[(3-nitro-4-pyridinyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4938285.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4938289.png)

![4-[5-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4938294.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4938301.png)
